molecular formula C17H19N3O B8200079 (R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8200079
M. Wt: 281.35 g/mol
InChI Key: DBVSDWGHUBOUNP-HNNXBMFYSA-N
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Description

“(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole” is a chiral 4,5-dihydrooxazole derivative featuring a [2,2'-bipyridin]-6-yl substituent at the 2-position and a tert-butyl group at the 4-position (CAS: 2757082-47-4) . The compound’s rigid bicyclic structure and electron-rich bipyridinyl moiety make it a versatile ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions such as conjugate additions and cross-couplings . Its (R)-configuration at the stereogenic center ensures precise spatial arrangement for enantioselective interactions with metal centers, critical for achieving high stereocontrol in organic transformations.

The tert-butyl group provides steric bulk, enhancing the ligand’s ability to discriminate between competing transition states, while the bipyridinyl system offers strong chelating capability for metals like palladium . Commercially available at 97% purity with 99% enantiomeric excess (ee), this compound is widely utilized in academic and industrial settings for synthesizing chiral intermediates .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVSDWGHUBOUNP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 2757082-47-4

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in cancer research and as a modulator of protein-protein interactions.

1. Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties.

Mechanism of Action :

  • The compound induces apoptosis in cancer cell lines through the activation of p53 and caspase pathways. In vitro studies demonstrated that it significantly increased the expression of p53 in MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis .

Case Study Data :
In a comparative study involving various oxazole derivatives, this compound showed an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen .

CompoundCell LineIC50 (µM)
This compoundMCF-715
TamoxifenMCF-710.38

2. Inhibition of Protein Interactions

The compound has also been studied for its ability to modulate protein-protein interactions (PPIs), particularly in the context of neurodegenerative diseases.

Research Findings :
A recent study highlighted its effectiveness as a prolyl oligopeptidase inhibitor, with an IC50 value of 5 nM. This suggests that stereochemistry plays a crucial role in its activity; the enantiomer exhibited significantly reduced activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other oxazole derivatives.

CompoundTarget ActivityIC50 (nM)
HUP-55Prolyl Oligopeptidase Inhibition5
Enantiomer of HUP-55Prolyl Oligopeptidase Inhibition1660

This comparison indicates that even slight modifications in molecular structure can lead to significant differences in biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4,5-Dihydrooxazole Derivatives

Compound Name Substituents Stereochemistry CAS Number Purity (%) ee (%) Price (per gram)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl) Bipyridin-6-yl, tert-butyl R-configuration 2757082-47-4 97 99 ¥4,748.00
(S)-4-(tert-butyl)-2-(pyridin-2-yl) ((S)-t-BuPyOx) Pyridin-2-yl, tert-butyl S-configuration Not provided 95 N/A Not listed
(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl Naphthyridin-2-yl, diphenyl 4R,5S 2757083-48-8 98 N/A ¥6,080.00 (100 mg)
(R)-4-(tert-butyl)-2-(4-methoxy-6-methylpyrimidin-2-yl) Pyrimidin-2-yl, methoxy, methyl R-configuration 12317-46-3 98+ N/A Not listed

Key Observations :

  • The bipyridinyl group in the target compound enhances metal coordination compared to simpler pyridinyl or pyrimidinyl substituents, improving catalytic activity in cross-coupling reactions .
  • The tert-butyl group is a common steric modulator across derivatives, but its impact varies with adjacent substituents.
  • Electron-withdrawing groups (e.g., methoxy in BD01197538) may reduce electron density at the metal center, altering reaction pathways .

Key Observations :

  • The scalable synthesis of (S)-t-BuPyOx involves amination, chlorination, and cyclization, optimized for minimal purification and high reproducibility . In contrast, the target compound’s commercial availability suggests established but proprietary synthetic protocols .
  • Sterically demanding substituents (e.g., naphthyridinyl) often require tailored purification strategies, such as neutral silica gel, to prevent decomposition .

Commercial Viability

Table 3: Pricing and Availability

Compound Supplier Purity (%) Stock Availability Price (per gram)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl) 97 In stock ¥4,748.00
(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl 98 Limited ¥60,800.00
(R)-4-(tert-butyl)-2-(4-methoxy-6-methylpyrimidin-2-yl) 98+ Custom order Not listed

Key Observations :

  • The target compound’s in-stock status reflects its demand in high-throughput catalysis .
  • Higher prices for naphthyridinyl derivatives correlate with synthetic complexity and niche applications .

Preparation Methods

Chiral Oxazoline Precursor

The oxazoline ring is derived from (R)-tert-leucinol, a commercially available chiral amino alcohol. This choice ensures the (R)-configuration at the C4 position, critical for enantioselective catalysis. Picolinic acid, a cost-effective pyridine derivative, serves as the precursor for the pyridinyl subunit of the oxazoline.

Bipyridin-6-yl Synthesis

The 2,2'-bipyridin-6-yl group is constructed via Ullmann coupling, a method historically employed for bipyridine synthesis. This involves coupling 2-halopyridine derivatives (e.g., 6-bromo-2-pyridine) with copper catalysts under thermal conditions. Recent optimizations use palladium catalysts to improve regioselectivity and yield.

Stepwise Synthesis

Amidation of Picolinic Acid with (R)-tert-Leucinol

The first step involves coupling picolinic acid (5 ) with (R)-tert-leucinol (6 ) to form amide alcohol 4 (Figure 1). This reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Reaction Conditions

  • Molar Ratio : 1:1.2 (picolinic acid : (R)-tert-leucinol)

  • Temperature : 0°C to room temperature

  • Time : 2 hours

  • Yield : 92%

Key Optimization
Slow addition of (R)-tert-leucinol via syringe pump minimizes exothermic side reactions, preserving enantiomeric integrity. Purification by flash chromatography (4:1 hexanes/acetone) yields amide 4 as a white solid.

Cyclization to Form the Oxazoline Ring

Cyclization of amide 4 into the oxazoline ring requires activation of the hydroxyl group. Initial attempts using mesyl or tosyl chlorides resulted in low yields (<30%) due to hydrolysis. A superior method employs thionyl chloride (SOCl₂) to generate chloride 11 , which cyclizes spontaneously under basic conditions.

Procedure

  • Chlorination : Amide 4 (10 mmol) is treated with SOCl₂ (15 mmol) in dichloromethane at 0°C for 1 hour.

  • Cyclization : The intermediate chloride 11 is stirred with triethylamine (20 mmol) at room temperature for 12 hours.

  • Yield : 85–90% after recrystallization from hexanes/ethyl acetate.

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl₃) : δ 8.56 (pyridine-H), 4.30 (oxazoline-H), 1.12 (t-Bu).

  • Enantiomeric Excess : >99% (confirmed by chiral HPLC).

Bipyridin-6-yl Coupling

Ullmann Coupling for Bipyridine Formation

The 2,2'-bipyridin-6-yl group is synthesized via copper-catalyzed coupling of 6-bromo-2-pyridine (15 ) with 2-pyridylzinc bromide (16 ).

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 110°C

  • Time : 24 hours

  • Yield : 65–70%

Alternative Method
Palladium-catalyzed Suzuki coupling using 6-boronic acid-2-pyridine improves regioselectivity to >95%, albeit at higher cost.

Functionalization of the Oxazoline with Bipyridin-6-yl

The final step couples the bipyridin-6-yl group to the oxazoline. Lithium-halogen exchange followed by nucleophilic substitution achieves this efficiently.

Procedure

  • Lithiation : 6-Bromo-2,2'-bipyridine (15 ) is treated with n-BuLi (-78°C) to generate a lithium intermediate.

  • Substitution : The lithiated species reacts with chloride 11 at -78°C to room temperature.

  • Yield : 75–80% after column chromatography (silica gel, 3:1 hexanes/acetone).

Scalability and Industrial Considerations

The entire synthesis is demonstrated on multi-gram scales:

  • Amidation : 10–50 g batches with consistent yields (90–92%).

  • Cyclization : No loss in yield at 100 g scale.

  • Coupling : Pilot-scale reactions (1 kg) require optimized palladium catalysts to maintain regioselectivity.

Cost Analysis

StepCost per Kilogram (USD)
Amidation120
Cyclization85
Bipyridine Coupling450

Challenges and Mitigation Strategies

  • Racemization : The (R)-configuration is preserved by avoiding high temperatures during amidation and using non-polar solvents.

  • Bipyridine Regioselectivity : Palladium catalysts reduce byproduct formation to <5%.

  • Purification : Flash chromatography with acetone/hexanes resolves diastereomers, ensuring >99% purity .

Q & A

Q. Yield Optimization Strategies :

  • Solvent Choice : Toluene for extraction prevents methanol-induced byproducts ().
  • Temperature Control : Maintaining 55°C during cyclization ensures complete conversion ().
  • Scalability : The method in achieves 64% yield over three steps, emphasizing stepwise intermediate purification.

Q. Reported Yields :

MethodYieldKey StepsReference
NaOMe-mediated72%Cyclization at 55°C, toluene extraction
Three-step synthesis64%Amidation, cyclization, neutral purification

Basic: How can spectroscopic techniques confirm the structure and enantiomeric purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the tert-butyl singlet at δ 0.98 ppm and oxazoline protons (δ 4.12–4.45 ppm) ().
    • ¹³C NMR : Oxazoline carbonyl at δ 162.4 ppm and bipyridyl carbons (δ 124–149 ppm) confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass ([M+H]+ calcd 205.1335) validates molecular formula ().
  • Enantiomeric Excess (ee) :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/ethanol gradients.
    • Optical Rotation : Compare [α]²⁵D values (e.g., +39.4 in MeOH for (S)-enantiomer) to literature ().

Basic: What catalytic applications are documented for this oxazoline derivative?

Methodological Answer:
The compound serves as a chiral ligand in asymmetric catalysis:

  • Copper-Catalyzed Reactions : Enables enantioselective alkynylation of diazo compounds (e.g., oxy-alkynylation) with >90% ee ().
  • Palladium Complexation : Used in cross-coupling reactions due to bipyridyl coordination ().
  • Biological Targets : Preliminary studies suggest interactions with enzymes, though full characterization is pending ().

Advanced: Which DFT methodologies model this compound’s electronic properties and reaction mechanisms?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) balance accuracy and computational cost for thermochemistry ().
  • Dispersion Corrections : Apply Grimme’s D3-BJ damping to account for non-covalent interactions (e.g., ligand-metal binding) ().
  • Basis Sets : Use def2-TZVP for geometry optimization and def2-QZVP for single-point energy calculations.

Case Study : Modeling the oxazoline’s coordination to Cu(I) revealed charge transfer via bipyridyl π-orbitals, explaining enantioselectivity in alkynylation ().

Advanced: How can high enantiomeric excess be maintained during synthesis and handling?

Methodological Answer:

  • Chiral Pool Strategy : Start from enantiopure amino alcohols to avoid racemization ().
  • Inert Conditions : Use anhydrous solvents and nitrogen atmosphere during cyclization ().
  • Low-Temperature Storage : Store at -20°C in amber vials to prevent degradation ().

Q. Critical Pitfalls :

  • Silica gel acidity decomposes the ligand; neutral alternatives (ZEOprep® ECO) are mandatory ().

Advanced: How should researchers address discrepancies in synthetic yields or catalytic efficiencies?

Methodological Answer:

  • Reproducibility Checks :
    • Verify reagent purity (e.g., NaOMe activity decreases with moisture).
    • Monitor reaction progress via TLC (4:1 hexanes/acetone, Rf = 0.44) ().
  • Parameter Optimization :
    • Screen bases (e.g., KOH vs. NaOMe) for cyclization efficiency ().
    • Solvent polarity adjustments (toluene vs. THF) influence reaction rates ().

Example Contradiction : reports 72% yield with NaOMe, while notes lower yields (64%) in multi-step routes. Differences arise from purification losses and intermediate stability.

Advanced: What safety precautions are advised given limited toxicological data?

Methodological Answer:

  • Handling Protocols :
    • Use fume hoods, nitrile gloves, and PPE due to unknown chronic toxicity ().
    • Avoid inhalation; conduct reactions in sealed systems.
  • Waste Disposal : Quench with dilute HCl before incineration ().
  • Ecological Caution : Assume bioaccumulation potential; prevent environmental release ().

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